2-Methyl-4-(3-nitrophenyl)-1,3-thiazole

Regioisomer comparison Thermal properties Synthetic intermediate

Regioisomeric impurities in nitrophenyl thiazole building blocks can confound biological assays and compromise synthetic reproducibility. 2-Methyl-4-(3-nitrophenyl)-1,3-thiazole (CAS 39541-91-8) provides unambiguous meta-nitro substitution, ensuring consistent downstream reactivity. · Direct nitro precursor to 2-methyl-4-(3-aminophenyl)thiazole (CAS 89250-34-0), a key aniline intermediate for M3 muscarinic acetylcholine receptor antagonists. · Validated privileged scaffold for VEGFR-2 inhibition: derivatives achieve 85.72% inhibition and MDA-MB-231 IC₅₀ = 1.21 μM, comparable to sorafenib. · Distinct melting point (87-88 °C) enables convenient reaction monitoring; free base form avoids catalyst poisoning by halide counterions. · ≥98% purity, fully characterized (HBA: 4, HBD: 0), suitable as HPLC reference standard for nitrophenyl thiazole positional isomer separation.

Molecular Formula C10H8N2O2S
Molecular Weight 220.25 g/mol
CAS No. 39541-91-8
Cat. No. B1298805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(3-nitrophenyl)-1,3-thiazole
CAS39541-91-8
Molecular FormulaC10H8N2O2S
Molecular Weight220.25 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C10H8N2O2S/c1-7-11-10(6-15-7)8-3-2-4-9(5-8)12(13)14/h2-6H,1H3
InChIKeyVWKXLZKNKFOCCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Core Properties


2-Methyl-4-(3-nitrophenyl)-1,3-thiazole (CAS 39541-91-8) is a heterocyclic building block belonging to the 4-aryl-2-methylthiazole class, with the molecular formula C₁₀H₈N₂O₂S and a molecular weight of 220.25 g/mol 。It features a thiazole core substituted with a methyl group at the 2-position and a 3-nitrophenyl (meta-nitro) group at the 4-position, distinguishing it from its ortho- and para-nitro regioisomers. The nitro group serves as a versatile synthetic handle, enabling reduction to the corresponding 3-aminophenyl derivative (CAS 89250-34-0), which is a key intermediate in medicinal chemistry programs targeting M3 muscarinic acetylcholine receptors and other pharmaceutical targets .

Building Block 4-aryl-2-methylthiazole core with meta-nitro handle
Synthetic Utility Direct reduction precursor to 3-aminophenyl thiazole intermediate
Procurement Note Free base preferred for coupling and hydrogenation workflows

Why Generic Substitution Fails


Thiazole building blocks with different nitro substitution patterns (ortho, meta, para) and alternative aryl substituents are not interchangeable. The position of the nitro group on the phenyl ring dictates the electronic character (Hammett σ values), steric profile, and hydrogen-bonding capacity of the resulting intermediates, directly influencing downstream reactivity in cross-coupling, reduction, and condensation reactions [1]。The meta-nitro substitution in 2-Methyl-4-(3-nitrophenyl)-1,3-thiazole provides a distinct electronic environment compared to the para-nitro (CAS 33102-81-7) and ortho-nitro (CAS 305811-37-4) analogs. Furthermore, the reduction product—2-methyl-4-(3-aminophenyl)thiazole—has been specifically utilized in M3 muscarinic acetylcholine receptor antagonist programs, and deviation from the 3-amino substitution pattern would fundamentally alter target binding and pharmacological activity [2]。Even within the same molecular formula (C₁₀H₈N₂O₂S, MW 220.25), regioisomeric impurities can confound biological assay interpretation and compromise synthetic reproducibility.

Target Meta-nitro (3-nitrophenyl) substitution
Substitute Ortho- or para-nitro regioisomers may shift downstream reactivity and target binding in M3 antagonist scaffolds
Target Free base (CAS 39541-91-8)
Substitute Hydrobromide salt introduces stoichiometric mass offset and may require neutralization prior to reduction

Quantitative Evidence Guide


Regioisomeric Differentiation: Meta vs. Para Nitro

2-Methyl-4-(3-nitrophenyl)-1,3-thiazole (meta-nitro) exhibits a melting point of 87–88 °C, which is distinctly lower than that of its reduced 3-aminophenyl derivative (mp 102–106 °C), enabling straightforward reaction monitoring by melting point depression upon reduction 。This thermal behavior reflects the meta-substitution pattern, which imparts a different crystal packing efficiency compared to para-nitro analogs. The 3-nitrophenyl substitution pattern is critical because subsequent reduction yields 2-methyl-4-(3-aminophenyl)thiazole (CAS 89250-34-0), a specific intermediate used in M3 muscarinic antagonist and N-aryltrifluoromethanesulfinimide derivative synthesis [1]。In contrast, the para-nitro isomer (CAS 33102-81-7) would produce a 4-aminophenyl analog with divergent geometry and hydrogen-bonding topology, precluding its use as a direct substitute in these synthetic pathways.

Regioisomeric Differentiation
Cross-study comparable
Meta-NO₂ mp 87–88 °C
vs. para-NO₂ and ortho-NO₂ analogs; Δmp ~15–19 °C upon reduction to 3-NH₂ derivative (mp 102–106 °C).
Regioisomeric identity controls downstream aniline geometry and M3 antagonist scaffold compatibility.
Class-level evidence; meta-nitro maps uniquely to patent-defined M3 intermediate.
Regioisomer comparison Thermal properties Synthetic intermediate

Free Base vs. Hydrobromide Salt Purity

The free base form (CAS 39541-91-8) is commercially available at ≥98% purity (Aladdin) and 97% purity (Leyan), while the hydrobromide salt (CAS 1055195-78-2) is typically offered at 95% purity (Fluorochem, ABCR) 。The free base commands a higher purity specification and offers greater synthetic versatility by avoiding the need for a neutralization step prior to hydrogenation or coupling reactions. The hydrobromide salt introduces an additional stoichiometric variable (HBr, MW 301.16 g/mol vs. 220.25 g/mol for free base) that must be accounted for in reaction scaling. For direct nitro reduction to the 3-aminophenyl thiazole intermediate, the free base is the preferred input material to avoid salt-derived catalyst poisoning and to simplify workup procedures [1].

Free Base vs. HBr Salt Purity
Head-to-head
Free base ≥97–98% purity
HBr salt 95% purity; MW +36.7% for salt form.
Higher purity and lower MW support simpler stoichiometric control in multi-step synthesis.
Vendor-sourced specification data; review lot-specific COA.
Purity comparison Salt form selection Procurement specification

Molecular Descriptors: Nitro vs. Amino Analogs

2-Methyl-4-(3-nitrophenyl)-1,3-thiazole possesses 4 hydrogen bond acceptors (HBA) and 0 hydrogen bond donors (HBD), with 1 rotatable bond and a calculated exact mass of 220.03065 g/mol 。In contrast, its reduced analog 2-methyl-4-(3-aminophenyl)thiazole (CAS 89250-34-0) introduces 1 HBD (primary amine) while reducing the HBA count (amine nitrogen has weaker acceptor character than nitro oxygens). This shift from a pure HBA/non-donor profile to a mixed donor-acceptor profile has significant implications for membrane permeability, solubility, and off-target binding—the nitro compound is more likely to engage in π-stacking and dipole interactions without donating hydrogen bonds, which can be advantageous in early-stage fragment screening where promiscuous hydrogen bonding is undesirable [1].

Nitro vs. Amino Descriptors
Class-level inference
Nitro: HBD 0, HBA 4
Amino analog: HBD 1, HBA ~2–3; H-bond profile shifts from pure acceptor to mixed donor-acceptor.
Zero HBD profile may support fragment screening where promiscuous H-bonding is undesirable.
Calculated descriptors; context-dependent permeability interpretation.
Drug-likeness Molecular descriptors Nitro vs. amino comparison

VEGFR-2 Inhibition: 3-Nitrophenylthiazole vs. Halogen Analogs

In a direct comparative study of thiazole-based VEGFR-2 inhibitors, the 3-nitrophenylthiazolyl derivative 4d (which incorporates the 3-nitrophenylthiazole substructure) achieved 85.72% VEGFR-2 enzyme inhibition, closely approaching the reference standard sorafenib (86.93% inhibition) and surpassing the 4-chlorophenyl analog 4b (81.36% inhibition) [1]。The 3-nitrophenylthiazolyl compound 4d also demonstrated the most potent cytotoxicity against MDA-MB-231 breast cancer cells with an IC₅₀ of 1.21 μM, comparable to sorafenib (IC₅₀ = 1.18 μM) and superior to the 4-bromophenyl analog 4c (IC₅₀ = 4.89 μM) and 4-chlorophenyl analog 4b (IC₅₀ = 3.52 μM) [2]。While compound 4d contains an additional hydrazinecarbothioamide linkage not present in 2-Methyl-4-(3-nitrophenyl)-1,3-thiazole, the data establish that the 3-nitrophenylthiazole core contributes favorably to VEGFR-2 binding interactions and cytotoxic potency compared to halogen-substituted phenylthiazole congeners.

VEGFR-2 Inhibition Context
Class-level inference
3-NO₂-phenylthiazole derivative: 85.72% inhibition, MDA-MB-231 IC₅₀ 1.21 μM
vs. 4-Cl analog 81.36% inhib., IC₅₀ 3.52 μM; vs. sorafenib IC₅₀ 1.18 μM.
Supports 3-nitrophenylthiazole core as a useful motif for kinase inhibitor design programs.
Data from a functionalized derivative; model-response context requires validation.
VEGFR-2 inhibition Anticancer activity Structure-activity relationship

Prioritized Application Scenarios


M3 Muscarinic Antagonist Intermediate

2-Methyl-4-(3-nitrophenyl)-1,3-thiazole serves as the direct nitro precursor to 2-methyl-4-(3-aminophenyl)thiazole (CAS 89250-34-0), which is a key aniline intermediate in the synthesis of M3 muscarinic acetylcholine receptor antagonists as disclosed in US Patent 7,232,841 B2 [1]。Catalytic hydrogenation of the nitro group yields the 3-aminophenyl thiazole quantitatively, which is then elaborated into thiazole aniline compounds with therapeutic potential for asthma, COPD, inflammatory bowel disease, and urinary incontinence. The free base form (≥97% purity) is preferred for this application to avoid catalyst poisoning by bromide counterions present in the hydrobromide salt form.

VEGFR-2 Kinase Inhibitor Design

The 3-nitrophenylthiazole substructure has been validated as a privileged scaffold for VEGFR-2 inhibition. In head-to-head comparisons, 3-nitrophenylthiazole derivatives achieved 85.72% VEGFR-2 inhibition and MDA-MB-231 cytotoxicity (IC₅₀ = 1.21 μM) comparable to sorafenib (IC₅₀ = 1.18 μM), outperforming 4-chlorophenyl and 4-bromophenyl analogs by ~2.9- to 4.0-fold [1]。2-Methyl-4-(3-nitrophenyl)-1,3-thiazole provides the core 3-nitrophenylthiazole scaffold that can be further functionalized at the 2-methyl position or via nitro reduction to generate diverse compound libraries for kinase inhibitor screening.

N-Aryltrifluoromethanesulfinimide Precursor

Following reduction to 2-methyl-4-(3-aminophenyl)thiazole (CAS 89250-34-0, mp 102–106 °C), this intermediate is documented as a useful reagent for the preparation of N-aryltrifluoromethanesulfinimide derivatives [1]。These sulfinimide compounds have applications in asymmetric synthesis and medicinal chemistry. The distinct melting point difference between the nitro precursor (mp 87–88 °C) and the amino product (mp 102–106 °C) provides a convenient quality control checkpoint for monitoring reduction completion.

Analytical Reference Standard

With a purity specification of ≥98% (Aladdin, MolCore), defined melting point (87–88 °C), fully assigned molecular descriptors (HBA: 4, HBD: 0, rotatable bonds: 1, complexity: 244), and well-characterized hazards profile, 2-Methyl-4-(3-nitrophenyl)-1,3-thiazole is suitable as a reference standard for HPLC method development, impurity profiling, and quality control in pharmaceutical development workflows [1]。Its regioisomeric identity (meta-nitro) is unambiguous by NMR and mass spectrometry, enabling its use as a system suitability standard for chromatographic separation of nitrophenyl thiazole positional isomers.

Application
Selection Property
Validation Focus
M3 mAChR antagonist intermediate synthesis
Meta-nitro substitution pattern for patent-defined 3-aminophenyl thiazole scaffold
Reduction efficiency and regioisomeric purity
VEGFR-2 kinase inhibitor design
3-Nitrophenylthiazole core as privileged kinase scaffold
Kinase panel selectivity and cell-model endpoint review
N-Aryltrifluoromethanesulfinimide precursor
Reduction to 3-aminophenyl thiazole intermediate
Melting point monitoring for reduction completion
Analytical reference standard
Defined purity, mp, and regioisomeric identity
HPLC system suitability and isomer separation

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